12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione

Regioisomerism Kinase selectivity Topoisomerase inhibition

12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (CAS 153998-00-6) is a fully synthetic indolocarbazole alkaloid aglycone bearing hydroxyl groups at the 3- and 9-positions of the indolo[2,3-a]carbazole framework. Its molecular formula is C₂₀H₁₁N₃O₄ (MW 357.33 g·mol⁻¹).

Molecular Formula C20H11N3O4
Molecular Weight 357.3 g/mol
CAS No. 153998-00-6
Cat. No. B168532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
CAS153998-00-6
Synonyms12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Molecular FormulaC20H11N3O4
Molecular Weight357.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C3=C4C(=C5C6=C(C=CC(=C6)O)NC5=C3N2)C(=O)NC4=O
InChIInChI=1S/C20H11N3O4/c24-7-1-3-11-9(5-7)13-15-16(20(27)23-19(15)26)14-10-6-8(25)2-4-12(10)22-18(14)17(13)21-11/h1-6,21-22,24-25H,(H,23,26,27)
InChIKeyKMGHWJWAKDGWQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (CAS 153998-00-6) – Compound Identity and Indolocarbazole Class Context


12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (CAS 153998-00-6) is a fully synthetic indolocarbazole alkaloid aglycone bearing hydroxyl groups at the 3- and 9-positions of the indolo[2,3-a]carbazole framework . Its molecular formula is C₂₀H₁₁N₃O₄ (MW 357.33 g·mol⁻¹) . The compound belongs to the indolocarbazole family of ATP-competitive kinase inhibitors and DNA intercalators, a class that includes the natural products staurosporine, rebeccamycin, and arcyriaflavin A. Unlike glycosylated congeners, this aglycone lacks a sugar moiety at the indolic nitrogen, making it a core scaffold for structure–activity relationship (SAR) studies and a versatile intermediate for semi-synthetic derivatization.

Why Generic Indolocarbazole Substitution Is Not Feasible for 12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione


Indolocarbazole alkaloids share a common planar core, but the number, position, and type of substituents on this core dictate profound differences in kinase selectivity, mechanism of action, and cellular potency [1]. Simple replacement of 12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione with a close structural analog – such as the 1,11-dihydroxy regioisomer BE‑13793C, the unsubstituted core arcyriaflavin A, or the PKC‑directed K‑252c – will redirect target engagement toward an entirely different kinase panel and biological outcome. The sections below provide quantitative, comparator-anchored evidence demonstrating why this compound cannot be generically substituted by other indolocarbazoles.

Quantitative Comparative Evidence for 12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione Versus Closest Analogs


Regioisomeric Hydroxyl Positioning Drives Divergent Kinase and Topoisomerase Targeting

The target compound is a 3,9-dihydroxy regioisomer, whereas the natural antitumor agent BE‑13793C bears hydroxyl groups at the 1- and 11-positions; both share the identical molecular formula (C₂₀H₁₁N₃O₄, MW 357.33) [1][2]. BE‑13793C is a dual topoisomerase I/II inhibitor that inhibits the growth of doxorubicin-resistant and vincristine-resistant P388 murine leukemia cells with an IC₅₀ of 0.7 µM [2]. In head-to-head SAR studies on 3,9‑substituted indolocarbazole derivatives, the 3,9‑dihydroxy derivative (the target compound) was identified as the most efficient compound of the series toward CDK1/cyclin B and CDK5/p25 and was simultaneously characterized as a DNA‑binding topoisomerase I poison [1]. This demonstrates that the position of the hydroxyl substituents on the indolocarbazole core acts as a binary selectivity switch: 1,11‑dihydroxy directs activity toward topoisomerase I/II, whereas 3,9‑dihydroxy redirects activity toward CDK1/CDK5 while retaining topoisomerase I poisoning capability.

Regioisomerism Kinase selectivity Topoisomerase inhibition

Kinase Selectivity Shift: 3,9‑Dihydroxy Redirects CDK Inhibition from CDK4 to CDK1/CDK5

The unsubstituted indolocarbazole core, arcyriaflavin A (12,13‑dihydro‑5H‑indolo[2,3‑a]pyrrolo[3,4‑c]carbazole‑5,7(6H)‑dione, CAS 118458‑54‑1), is a potent CDK4 inhibitor with a reported IC₅₀ range of 60–190 nM and a CaMKII IC₅₀ of 25 nM . Introduction of hydroxyl groups at the 3- and 9‑positions (the target compound) fundamentally alters the kinase selectivity profile: the target compound shows maximal efficiency toward CDK1/cyclin B and CDK5/p25 rather than CDK4 [1]. This represents a qualitative shift in target engagement from a G₁‑S cell‑cycle kinase (CDK4) to kinases controlling G₂‑M transition and neuronal function (CDK1, CDK5).

CDK4 CDK1/cyclin B CDK5/p25 Kinase selectivity profiling

Dual CDK1/CDK5 Inhibition Plus Topoisomerase I Poisoning: A Mechanism Not Available from Pure CDK4 or PKC Inhibitors

The 3,9‑dihydroxy derivative functions simultaneously as a CDK1/CDK5 inhibitor and a DNA‑binding topoisomerase I poison [1]. For comparison, the PKC‑directed analog K‑252c (staurosporine aglycone, CAS 85753‑43‑1) is a cell‑permeable PKC inhibitor with IC₅₀ = 2.45 µM and ~10‑fold selectivity over PKA (IC₅₀ = 25.7 µM) , but it lacks both CDK inhibitory activity and topoisomerase I poisoning. Staurosporine itself is a non‑selective pan‑kinase inhibitor (PKC IC₅₀ ≈ 0.7 nM; PKA IC₅₀ ≈ 7 nM) and does not act as a topoisomerase I poison. The target compound thus provides a unique dual mechanism – CDK pathway blockade coupled with direct DNA damage induction – that is not achievable with any single comparator.

Dual mechanism Topoisomerase I poison CDK inhibition Synergistic cytotoxicity

3,9‑Disubstitution Scaffold Enables Potent PDGFR Inhibition: The 3,9‑Dimethoxy Derivative as Proof of Concept

The importance of 3,9‑disubstitution on the indolocarbazole core is further demonstrated by the 3,9‑dimethoxy derivative, 3744W (CAS 118458‑58‑5), which potently inhibits platelet‑derived growth factor receptor (PDGFR) autophosphorylation with an IC₅₀ of 14.5 ± 2 nM [1]. Although the target compound bears hydroxy rather than methoxy substituents, the 3,9‑disubstitution pattern is conserved and can be readily diversified (e.g., methylation, alkylation, acylation) to access PDGFR‑active analogs. By contrast, the unsubstituted core arcyriaflavin A shows no reported PDGFR activity, and the glycosylated natural products (staurosporine, rebeccamycin) occupy different chemical space due to the bulky sugar moieties.

PDGFR autophosphorylation Kinase inhibitor scaffold Structure–activity relationship

Synthetic Accessibility: Aglycone Scaffold for Semi‑Synthetic Diversification Without De‑Glycosylation

The target compound is supplied as the aglycone, eliminating the need for chemical or enzymatic de‑glycosylation that is required when starting from glycosylated natural products such as rebeccamycin or staurosporine [1]. The two phenolic hydroxyl groups at C‑3 and C‑9 serve as orthogonal reactive handles for selective functionalization (e.g., O‑alkylation, Mitsunobu coupling, esterification), enabling rapid library expansion around the 3,9‑disubstituted indolocarbazole scaffold [1]. In contrast, the unsubstituted arcyriaflavin A core lacks these synthetic entry points, and the glycosylated natural products require additional deprotection steps before scaffold diversification can begin.

Semi‑synthesis Aglycone scaffold Chemical derivatization Medicinal chemistry

Optimal Research and Industrial Use Cases for 12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione


CDK1‑ and CDK5‑Focused Kinase Selectivity Profiling

The target compound serves as a selective tool compound for CDK1/cyclin B and CDK5/p25 inhibition in kinase panel screening. Unlike the CDK4‑selective arcyriaflavin A or the pan‑kinase inhibitor staurosporine, it preferentially engages CDK1 and CDK5 while simultaneously acting as a topoisomerase I poison [1]. Laboratories studying G₂‑M checkpoint regulation, neuronal CDK5 signaling, or the interplay between CDK activity and DNA damage response can use this compound to dissect CDK1/CDK5‑dependent phenotypes with minimal confounding CDK4 or PKC inhibition.

Synthesis of 3,9‑Disubstituted Indolocarbazole Libraries for PDGFR‑Targeted Drug Discovery

The 3,9‑dihydroxy aglycone is the ideal starting scaffold for one‑step O‑alkylation or acylation to generate focused libraries of 3,9‑dialkoxy‑indolocarbazoles. The 3,9‑dimethoxy analog 3744W inhibits PDGF receptor autophosphorylation with an IC₅₀ of 14.5 nM , demonstrating that 3,9‑disubstitution is a validated pharmacophore for PDGFR antagonism. Procuring the dihydroxy precursor enables rapid SAR exploration around the 3,9‑substituent without requiring de‑glycosylation of natural rebeccamycin.

Dual‑Mechanism Anticancer Agent Development (CDK Inhibition Plus Topoisomerase I Poisoning)

The compound's unique dual mechanism – CDK1/CDK5 inhibition combined with DNA‑binding topoisomerase I poisoning – makes it a valuable lead scaffold for developing anticancer agents that simultaneously block cell‑cycle progression and induce DNA damage. This synergistic mechanism may be particularly relevant for overcoming resistance to single‑mechanism topoisomerase I poisons (e.g., camptothecin) or pure CDK inhibitors. Preclinical efficacy studies in tumor cell line panels that are resistant to single‑agent camptothecin are a direct application scenario.

Regioisomer‑Controlled SAR Studies on the Indolocarbazole Core

The compound enables direct, head‑to‑head SAR comparisons with the 1,11‑dihydroxy regioisomer BE‑13793C (topoisomerase I/II inhibitor, P388 IC₅₀ = 0.7 µM) and the unsubstituted core arcyriaflavin A (CDK4 inhibitor, IC₅₀ = 60–190 nM) [1]. Systematic comparison of these three scaffold variants within a single study allows unambiguous attribution of biological activity differences to hydroxyl substitution position, controlling for the indolocarbazole core structure. This is invaluable for academic and industrial groups building predictive pharmacophore models for indolocarbazole‑based kinase inhibitors.

Quote Request

Request a Quote for 12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.